Positional Differentiation: 3-Benzoyl-4-methylpyridine Substitution Defines a Distinct Chemotype
The target compound possesses a 3-benzoyl-4-methyl substitution pattern on the pyridine ring. While no direct head-to-head activity comparison is available in the public domain, this specific regiochemistry differentiates it from the more common 2-benzoyl-4-methylpyridine analogs . The electronic and steric environment created by the adjacent benzoyl and methyl groups at the 3- and 4-positions presents a distinct pharmacophore compared to isomers, which is a critical factor for achieving selective target engagement in drug discovery programs [1].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 3-(4-methoxybenzoyl)-4-methylpyridine |
| Comparator Or Baseline | 2-(4-methoxybenzoyl)-4-methylpyridine (CAS 1187166-52-4); 2-(4-methoxybenzoyl)-3-methylpyridine (CAS 1187170-82-6); 2-(4-methoxybenzoyl)-6-methylpyridine (CAS 58283-32-2) |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Chemical structure analysis |
Why This Matters
This precise substitution pattern is non-fungible; sourcing the correct isomer is essential for reproducing or advancing specific Structure-Activity Relationship (SAR) studies.
- [1] JPH06199796A - Pyridine derivative. Google Patents. View Source
